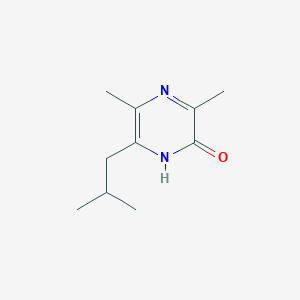

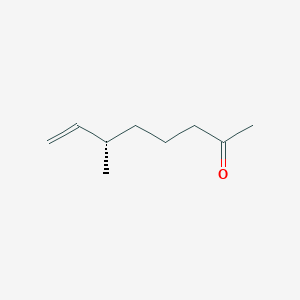

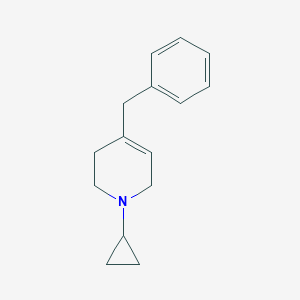

![molecular formula C11H11F3O5S B122405 2-[4-(三氟甲磺酰氧)苯基]乙酸乙酯 CAS No. 712223-57-9](/img/structure/B122405.png)

2-[4-(三氟甲磺酰氧)苯基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including alkylation, reduction, and rearrangement reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate is achieved by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Similarly, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by the Lossen rearrangement using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . These methods could potentially be adapted for the synthesis of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate" by modifying the functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination . These studies provide a foundation for understanding the molecular structure of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate".

Chemical Reactions Analysis

The papers describe various chemical reactions, including the Pummerer rearrangement , Friedel-Crafts alkylations , and the synthesis of stilbene derivatives . These reactions are crucial for the functionalization of aromatic compounds and could be relevant for the chemical reactions involving "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using theoretical calculations and experimental methods. For instance, the non-linear optical behaviors of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate were examined, providing insights into its electronic properties . The experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were also reported, which could be compared to the properties of "2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate" .

科学研究应用

合成和化学反应

新颖的合成方法:开发了一种苯甲基三氟甲磺酰氟的二步合成工艺,包括苯卤化物与(三氟甲磺酰)乙酸的阴离子反应,然后进行脱羧反应。该方法突出了与 2-[4-(三氟甲磺酰氧)苯基]乙酸乙酯相关的化合物的结构多功能性,以及它们在创建复杂分子结构中的潜力 (Goumont 等人,1997).

加速共二聚体形成:该化合物已用于反应中,在三氟甲磺酸存在下显示出苯乙烯和对氯苯乙烯之间的加速共二聚体形成,证明了其在促进复杂化学反应中的作用 (Kasai 等人,1984).

材料科学和催化

- 催化应用:使用类似于 2-[4-(三氟甲磺酰氧)苯基]乙酸乙酯的硅烷对丙磺酸固定的 Fe3O4@SiO2 进行改性的研究,导致了高活性和可重复使用的固体酸催化剂的开发。这些催化剂在水解反应中显示出希望,并且可能有利于各种工业过程 (Nuryono 等人,2019).

高级有机合成

开环反应:该化合物已参与专注于吡咯烷-2-羧酸酯开环反应的研究,证明了其在产生均烯丙基胺中的效用。这展示了其在合成有机化学中生成复杂分子的潜力 (Shimizu 等人,2010).

选择性糖基化:研究表明在糖基供体的 C-2 处使用苯基-2-(苯硫基)乙基部分进行立体选择性糖基化反应。虽然与 2-[4-(三氟甲磺酰氧)苯基]乙酸乙酯没有直接关系,但本研究突出了官能团操作的更广泛背景及其在复杂有机合成中的重要性 (Kim 等人,2005).

属性

IUPAC Name |

2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWGBWPGLDKICK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

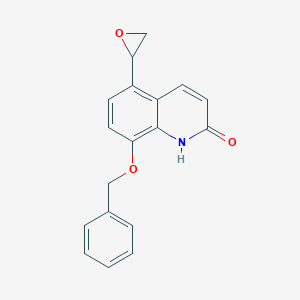

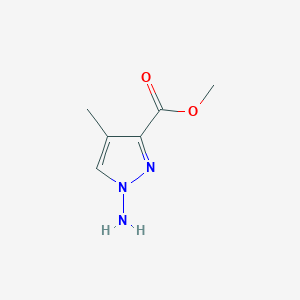

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)